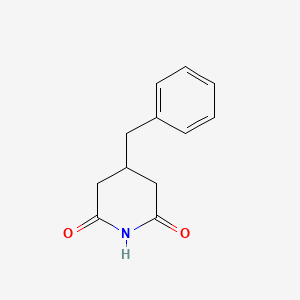

4-Benzylpiperidine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-7-10(8-12(15)13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSZDPUOBXDFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Benzylpiperidine 2,6 Dione

Direct Synthetic Strategies for 4-Benzylpiperidine-2,6-dione

The direct synthesis of this compound involves constructing the piperidine-2,6-dione ring with the benzyl (B1604629) group already in place at the 4-position. This can be achieved through various cyclization reactions and specific reactant-based approaches.

Cyclization Reactions in Piperidine-2,6-dione Formation

Cyclization is a fundamental strategy for forming the piperidine-2,6-dione ring. These reactions typically involve the formation of two amide bonds to create the six-membered ring. One common method involves the reaction of a dicarboxylic acid derivative, such as glutaric anhydride (B1165640), with an appropriate amine. For instance, substituted piperidine-2,6-diones can be synthesized by reacting glutaric anhydride with various anilines. researchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent like toluene. researchgate.net

Another approach involves the Michael addition of a nucleophile to an α,β-unsaturated amide, followed by intramolecular cyclization. For example, the reaction of α-cyanocinnamides with ethyl cyanoacetate (B8463686) or diethylmalonate can lead to the formation of substituted piperidine-2,6-diones. researchgate.net A transition-metal-free method has been developed for the synthesis of substituted piperidine-2,6-diones via a Michael addition/intramolecular imidation cascade sequence. researchgate.net This method demonstrates good functional group tolerance and can be scaled up. researchgate.net

The Dieckmann condensation is another classical method used for the ring closure to form piperidine (B6355638) derivatives, including 2,4-diketopiperidines. dtic.mil

Specific Reactant-Based Approaches for this compound Synthesis

The synthesis of this compound specifically can be approached by utilizing precursors that already contain the benzyl moiety. One potential strategy involves the alkylation of a pre-formed piperidine-2,6-dione ring, although this can sometimes lead to N-alkylation as a competing reaction. researchgate.net

A more direct approach involves the cyclization of a precursor that incorporates the 4-benzyl group. For example, a substituted glutaric acid derivative bearing a benzyl group at the 3-position could be cyclized with an amine source.

General Synthetic Routes to Piperidine-2,6-dione Scaffolds and Benzylpiperidine Derivatives

Broader synthetic strategies for piperidine-2,6-diones and benzylpiperidines provide a versatile toolkit for accessing a wide range of derivatives, including this compound.

N-Alkylation and Cyclization Techniques

N-alkylation is a common transformation for piperidine-2,6-diones, where a substituent is introduced at the nitrogen atom. researchgate.net This can be achieved by reacting the piperidine-2,6-dione with an alkyl halide in the presence of a base. researchgate.net For instance, N-alkylated piperidine-2,6-dione derivatives have been prepared by reacting the parent dione (B5365651) with various alkyl halides. researchgate.net

Cyclization techniques are also central to the synthesis of the piperidine ring itself. Aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds can yield trans-2-substituted-4-halopiperidines. organic-chemistry.org Additionally, intramolecular hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by a rhodium complex can form 3-arylpiperidines. organic-chemistry.org

Table 1: Examples of N-Alkylation and Cyclization Techniques for Piperidine Derivatives

| Technique | Reactants | Catalyst/Reagents | Product Type | Reference |

| N-Alkylation | Piperidine-2,6-dione, Alkyl halide | Base (e.g., K2CO3) | N-Alkyl-piperidine-2,6-dione | researchgate.net |

| Aza-Prins Cyclization | N-Tosyl homoallylamine, Carbonyl compound | AlCl3, Trimethylsilyl halide | trans-2-Substituted-4-halopiperidine | organic-chemistry.org |

| Intramolecular Hydroamination | 1-(3-Aminopropyl)vinylarene | [Rh(COD)(DPPB)]BF4 | 3-Arylpiperidine | organic-chemistry.org |

| N-Heterocyclization | Primary amine, Diol | Cp*Ir complex | Cyclic amine (5, 6, or 7-membered) | organic-chemistry.org |

Radical-Mediated Amine Cyclizations

Radical cyclizations offer a powerful method for constructing piperidine rings. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. One approach involves the intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst. mdpi.comnih.gov Another method utilizes a copper(I)-catalyzed radical enantioselective cyclization. nih.gov

Photoredox catalysis has also been employed for the synthesis of spirocyclic piperidines from linear aryl halide precursors. nih.gov This method uses a strongly reducing organic photoredox catalyst and a trialkylamine reductant to generate aryl radicals, which then undergo regioselective cyclization. nih.gov Furthermore, an enantioselective δ C-H cyanation has been developed using a chiral copper catalyst to intercept an N-centered radical relay, leading to the synthesis of chiral piperidines. nih.gov This method has been applied to the formal asymmetric synthesis of the anti-cancer drug Niraparib. nih.gov

Palladium-Catalyzed Hydrogenation Methods

Palladium-catalyzed hydrogenation is a widely used method for the synthesis of piperidine derivatives, particularly from pyridine (B92270) precursors. mdpi.com This reaction can be used to reduce the pyridine ring to a piperidine ring. For instance, 4-benzylpiperidine (B145979) can be synthesized by the catalytic hydrogenation of 4-benzylpyridine. chemicalbook.com This process can be chemoselective, allowing for the reduction of the pyridine ring in the presence of other functional groups. mdpi.com

Palladium on carbon (Pd/C) is a common catalyst for these hydrogenations. mdpi.comresearchgate.net The reaction conditions, such as solvent and temperature, can be optimized to achieve high conversion and selectivity. researchgate.net For example, a method for the synthesis of 4-benzylpiperidine hydrochlorides from 4-acylpyridines involves a Pd/C-catalyzed hydrodechlorination-hydrogenation process. researchgate.net This one-pot transformation involves the reduction of the ketone, hydrogenolysis of the C-O bond, and hydrogenation of the pyridine ring. mdpi.com

Table 2: Palladium-Catalyzed Hydrogenation for Benzylpiperidine Synthesis

| Starting Material | Catalyst | Key Transformation | Product | Reference |

| 4-Acylpyridines | Pd/C | Deoxygenation and heteroaromatic ring saturation | 4-Benzylpiperidine hydrochlorides | mdpi.comresearchgate.net |

| 4-Benzylpyridine | Pd/C | Hydrogenation of pyridine ring | 4-Benzylpiperidine | chemicalbook.com |

| 4-(4-Fluorobenzyl)pyridine | Rh/C, Pd/C, or Pt/C | Hydrogenation of pyridine ring | 4-(4-Fluorobenzyl)piperidine | researchgate.net |

| N-Benzyl piperidone | Pd-on-charcoal | Removal of N-benzyl group | Secondary piperidine base | google.com |

Multi-Component Reactions for Piperidinone Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like piperidinones from simple starting materials in a single synthetic operation. researchgate.net These reactions are highly valued for their ability to generate molecular diversity and complexity, which is particularly advantageous in the discovery of new therapeutic agents. researchgate.netresearchgate.net The synthesis of polysubstituted piperidines and their dione derivatives often employs MCRs that bring together several reactants to form the heterocyclic core.

One notable strategy involves a pseudo five-component reaction for synthesizing highly functionalized piperidines. This method utilizes aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid. researchgate.netacs.org In this context, ammonium acetate serves a dual role as both a nitrogen source for the piperidine ring and as a catalyst. researchgate.net While not a direct synthesis of this compound itself, this approach highlights a powerful MCR strategy for creating densely functionalized piperidine rings. The core mechanism involves a cascade of reactions, including Michael addition, nitro-Mannich reaction, and lactamization, to build the piperidinone scaffold. researchgate.net

Another relevant MCR is the Ugi reaction, which has been adapted for the synthesis of tetrazolopiperidinones. acs.org This reaction demonstrates the versatility of MCRs in creating piperidinone-containing fused heterocyclic systems. acs.org Furthermore, four-component reactions involving an intermolecular Diels-Alder reaction have been developed to produce complex piperidone scaffolds, showcasing the broad applicability of MCRs in this area. researchgate.net

A representative multi-component approach for a related piperidinone synthesis is summarized below.

Table 1: Example of a Multi-Component Reaction for Piperidinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

|---|

This table illustrates a general scheme where precursors are combined in a one-pot synthesis to yield complex piperidine structures, a strategy adaptable for derivatives related to this compound.

Derivatization Strategies for Structural Modification of the this compound Scaffold

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. Derivatization can be targeted at the piperidine nitrogen, the aromatic benzyl ring, or the dione carbonyl groups.

Modification of the Piperidine Nitrogen: The secondary amine within the piperidine-2,6-dione ring is a prime site for derivatization. Standard N-alkylation or N-acylation reactions can introduce a wide variety of substituents. For instance, reaction with alkyl halides (such as benzyl bromide) or acyl chlorides in the presence of a base can furnish N-substituted derivatives. jst.go.jp This is a common strategy to modulate the polarity, size, and hydrogen-bonding capacity of the molecule, which can influence its biological activity. nih.gov For example, N-aralkyl groups are often introduced to enhance affinity for specific biological targets. researchgate.net

Modification of the Benzyl Group: The benzyl moiety offers another handle for structural diversification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can be performed on the phenyl ring, provided the reaction conditions are compatible with the piperidinedione core. These modifications can introduce electronic and steric changes that may be crucial for receptor binding. For example, the introduction of fluorine atoms or other halogen substituents on the benzyl ring is a common tactic in medicinal chemistry to alter metabolic stability and binding interactions. acs.orgepo.org

Modification of the Dione Functionality: The two carbonyl groups of the dione system can also be targets for chemical transformation. Selective reduction of one or both carbonyls could yield the corresponding hydroxy- or dihydroxy-piperidines. Furthermore, the active methylene (B1212753) group situated between the two carbonyls (at the C3 and C5 positions relative to the benzyl group at C4) could potentially be functionalized. Condensation reactions with aldehydes or other electrophiles at this position could lead to a variety of substituted derivatives, although this may be less common than N- or benzyl-group modification.

The following table summarizes potential derivatization strategies for the this compound scaffold.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Site | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Piperidine Nitrogen | Alkyl Halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-4-benzylpiperidine-2,6-dione | jst.go.jpmdpi.com |

| Piperidine Nitrogen | Acyl Chloride, Base | N-Acyl-4-benzylpiperidine-2,6-dione | jst.go.jp |

| Benzyl Ring | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 4-(Nitrobenzyl)piperidine-2,6-dione | researchgate.net |

| Benzyl Ring | Halogenating Agent (e.g., NBS, NCS) | 4-(Halobenzyl)piperidine-2,6-dione | acs.org |

These derivatization strategies enable the generation of libraries of analogues based on the core this compound structure, facilitating the optimization of pharmacological properties. researchgate.netacs.org

Advanced Spectroscopic and Structural Elucidation Studies of 4 Benzylpiperidine 2,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4-benzylpiperidine-2,6-dione. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The spectrum displays distinct signals corresponding to the different types of protons present.

The protons of the piperidine (B6355638) ring typically appear as a set of multiplets in the aliphatic region of the spectrum. The proton at the C4 position, which is adjacent to the benzyl (B1604629) group, gives rise to a signal that is influenced by its neighboring protons. The two sets of methylene (B1212753) protons at the C3 and C5 positions are diastereotopic and are expected to show complex splitting patterns. The methylene protons of the benzyl group (C7) typically appear as a doublet. The aromatic protons of the benzyl group are observed in the downfield region of the spectrum, usually as a multiplet. The broad signal for the amine proton (NH) is also a characteristic feature.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3a, H-5a | 2.59 - 2.67 | m | |

| H-4 | 2.76 - 2.84 | m | |

| H-3b, H-5b | 2.86 - 2.94 | m | |

| H-7 | 3.23 | d | 7.6 |

| H-aromatic | 7.20 - 7.35 | m | |

| NH | 8.18 | br s |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons (C2 and C6) of the piperidine-2,6-dione ring are typically observed at the most downfield region of the spectrum. The signals for the aliphatic carbons of the piperidine ring (C3, C4, and C5) appear at intermediate chemical shifts. The benzylic carbon (C7) and the aromatic carbons of the benzyl group are also readily identified in their characteristic regions.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-3, C-5 | 29.5 |

| C-4 | 37.8 |

| C-7 | 43.2 |

| C-aromatic (CH) | 126.9, 128.8, 129.1 |

| C-aromatic (quaternary) | 138.9 |

| C-2, C-6 | 172.7 |

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique used to determine the molecular weight and to gain insight into the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₂H₁₃NO₂. The experimentally measured mass is compared to the calculated theoretical mass, and a close match provides strong evidence for the compound's identity. For C₁₂H₁₃NO₂, the calculated exact mass is 203.0946.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational modes of specific bonds within the molecule.

Key absorption bands for this compound include a broad absorption for the N-H stretching vibration of the imide group. Strong absorption bands are also observed for the C=O stretching vibrations of the dione (B5365651) functionality. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations of the aromatic ring, are also present in the spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200-3400 | Medium, broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-3000 | Medium |

| C=O stretch (imide) | 1680-1720 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise coordinates of each atom can be determined.

This analysis reveals the bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity established by NMR. Furthermore, it provides invaluable information about the molecule's conformation, such as the puckering of the piperidine ring and the orientation of the benzyl substituent. X-ray crystallography also elucidates the intermolecular interactions, such as hydrogen bonding involving the imide N-H and carbonyl groups, which govern the packing of the molecules in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The structure of this compound incorporates two primary chromophoric systems: the benzene (B151609) ring of the benzyl substituent and the two carbonyl groups within the piperidine-2,6-dione (glutarimide) ring. The UV-Vis spectrum of this compound is therefore a composite of the electronic transitions originating from these distinct structural features. The principal transitions observed are the π → π* (pi to pi star) and n → π* (n to pi star) transitions.

Detailed Research Findings:

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

Benzene Ring: The isolated benzene chromophore typically displays three absorption bands corresponding to π → π* transitions. spcmc.ac.in These include a very strong E1 band near 184 nm, a moderately strong E2 band around 204 nm, and a weak, vibrationally-structured B-band (benzenoid band) near 256 nm. spcmc.ac.inup.ac.za In this compound, the alkyl substitution on the benzene ring is expected to cause a slight bathochromic (red) shift, moving these bands to slightly longer wavelengths. up.ac.za

Amide Carbonyl Groups: The amide or lactam functionalities within the glutarimide (B196013) ring also exhibit an intense π → π* transition. uobabylon.edu.iq This transition, often referred to as the amide I band in peptides, typically occurs in the far UV region, around 180-210 nm. nih.govhnue.edu.vn Studies on glutarimide-containing polymers confirm strong absorption below 300 nm, attributed to the carbonyl chromophores. mdpi.com It is likely that this transition overlaps with the E2 band of the benzene ring.

n → π Transitions:* These are low-intensity transitions that occur when an electron from a non-bonding orbital (n), such as the lone pair on a carbonyl oxygen, is promoted to a π* antibonding orbital.

Amide Carbonyl Groups: Carbonyl compounds are known for their characteristic n → π* transitions, which appear at longer wavelengths than their π → π* counterparts. learnbin.net While a typical ketone might show this absorption around 280-290 nm, in amides and lactams, this transition undergoes a significant hypsochromic (blue) shift to shorter wavelengths (around 210-230 nm) due to the electron-donating effect of the adjacent nitrogen atom. uobabylon.edu.iqhnue.edu.vn This transition is symmetry-forbidden, resulting in a characteristically low molar absorptivity (ε < 1000). hnue.edu.vnlearnbin.net In this compound, this transition is expected to be a weak shoulder or to be obscured by the much more intense π → π* absorptions from the benzene ring. up.ac.za

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

The following table summarizes the anticipated electronic transitions, their expected absorption maxima (λmax), and their characteristic intensities based on the known properties of the constituent chromophores.

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Classification |

| Benzene Ring | π → π* (E2 band) | ~205-215 | Moderate (~7,000-8,000) | Allowed |

| Glutarimide Ring | n → π | ~210-230 | Low (<1,000) | Forbidden |

| Benzene Ring | π → π (B band) | ~255-265 (with fine structure) | Low (~200-300) | Forbidden |

Computational Chemistry and Molecular Modeling Investigations of 4 Benzylpiperidine 2,6 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy AnalysisThe Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability.researchgate.netnankai.edu.cnThe HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive.nankai.edu.cnunl.eduAnalysis of the spatial distribution of these orbitals on the 4-Benzylpiperidine-2,6-dione structure would reveal which parts of the molecule are most involved in electronic transitions and chemical reactions.researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. uniba.itmdpi.com If this compound were to be investigated as a potential inhibitor for a specific enzyme, docking simulations would be performed to place it into the enzyme's active site. The simulation's output includes a binding score, which estimates the binding affinity, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. mdpi.comnih.gov Studies on related benzylpiperidine derivatives often use docking to rationalize their inhibitory activity against targets like acetylcholinesterase. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Modes

Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. researchgate.netd-nb.info Unlike static docking, MD simulations can reveal the dynamic stability of a ligand-protein complex in a simulated physiological environment. researchgate.net For a complex of this compound and a target protein, an MD simulation would track the conformational changes of both the ligand and the protein, assessing the stability of their binding interactions over a set period (e.g., nanoseconds). nih.gov This analysis helps confirm whether the binding pose predicted by docking is stable and provides a more realistic understanding of the binding mode. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies attempt to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jksus.org By calculating various molecular descriptors (properties derived from the molecular structure), a QSAR model can predict the activity of new, untested compounds. nih.gov For a series of this compound derivatives, a QSAR model could identify which structural features are most important for a desired biological effect. jksus.orgnih.gov

Pharmacophore modeling is related to QSAR and involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. researchgate.net A pharmacophore model derived from active benzylpiperidine-containing compounds could serve as a 3D query to search for new molecules with the potential for similar activity. scispace.com

Computational Analysis of this compound Reveals Key Intermolecular Forces

Hirshfeld surface analysis is instrumental in partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This method allows for a unique and insightful visualization of intermolecular interactions. By mapping properties such as the normalized contact distance (dnorm), the shape index, and the curvedness onto the Hirshfeld surface, a detailed picture of the crystal packing can be obtained.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. These plots illustrate the distribution of distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (dᵢ) and outside the surface (dₑ). The relative contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a clear understanding of their significance in the crystal structure.

For compounds structurally related to this compound, such as other piperidine (B6355638) derivatives, Hirshfeld surface analysis has revealed the prominence of specific intermolecular contacts. For instance, in the crystal structure of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, H···H (31.4%), Cl···H/H···Cl (19.9%), and C···H/H···C (19.0%) contacts are the most significant contributors to the crystal packing mdpi.com. Similarly, in a study of 2-((2,4-dimethoxybenzylidene) hydrazono)-1,2-diphenylethanone, H···H (48.8%) and C···H/H···C (28.4%) interactions were found to be predominant mdpi.com. These findings in analogous structures underscore the general importance of hydrogen-hydrogen and carbon-hydrogen contacts in the crystal packing of organic molecules.

While a specific study detailing the Hirshfeld surface analysis of this compound could not be located in the available literature, the analysis of its structural analogues provides a strong indication of the types of intermolecular interactions that are likely to be significant. Based on the chemical structure of this compound, which contains a piperidine-2,6-dione (glutarimide) ring and a benzyl (B1604629) group, it is anticipated that H···H, C···H, and O···H contacts would be the primary forces driving the crystal packing. The presence of the carbonyl groups and the aromatic ring would also suggest the potential for C···O and π-stacking interactions.

A hypothetical breakdown of the intermolecular contacts for this compound, based on the analysis of similar compounds, is presented in the table below. It is important to note that these are expected values and a definitive analysis would require experimental crystallographic data for the specific compound.

| Intermolecular Contact | Expected Contribution (%) |

| H···H | 40-50 |

| C···H/H···C | 20-30 |

| O···H/H···O | 15-25 |

| C···C | 1-5 |

| N···H/H···N | 1-5 |

| Other | <1 |

The detailed investigation of intermolecular interactions through Hirshfeld surface analysis is crucial for understanding the structure-property relationships in molecular crystals. For this compound, such an analysis would provide valuable information for crystal engineering and the prediction of its physicochemical properties.

Biological and Pharmacological Relevance of 4 Benzylpiperidine 2,6 Dione and Its Analogues Pre Clinical Investigations

Receptor Binding and Modulation Assessments

In addition to enzyme inhibition, derivatives of 4-benzylpiperidine-2,6-dione have been shown to bind to and modulate the activity of various G-protein coupled receptors (GPCRs) and other receptor types, indicating their potential utility in treating a range of central nervous system disorders.

A series of 4-phenylpiperidine-2,6-diones bearing a phenylpiperazinylalkyl moiety at the 1-position were designed and synthesized as ligands for α₁-adrenergic receptor subtypes. nih.gov Several of these compounds displayed nanomolar affinities for the human cloned α₁ₐ, α₁ₑ, and α₁ₔ-adrenergic receptors. nih.gov The derivative 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione showed the highest affinity for the α₁ₐ-adrenergic receptor with a pKᵢ of 8.74 and was found to act as an antagonist. nih.gov

Furthermore, piperidine-2,6-dione derivatives have been investigated as potential multireceptor atypical antipsychotics. nih.gov These compounds have shown high affinity for dopamine (B1211576) D₂ and D₃ receptors, as well as serotonin (B10506) 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂ₑ receptors. vulcanchem.comnih.gov This multi-receptor profile is a desirable characteristic for atypical antipsychotic drugs.

The foundational 4-benzylpiperidine (B145979) structure is also known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine (B1679862) over serotonin. wikipedia.org Additionally, it has been explored as a scaffold for ligands of sigma receptors, which are implicated in psychosis and other neurological conditions. epo.org

These findings indicate that the this compound core is a promising template for the development of ligands that can modulate the activity of multiple receptors, which could be beneficial for the treatment of complex neuropsychiatric disorders.

Table 5: Receptor Binding Affinity of Piperidine-2,6-dione Analogues

| Compound/Derivative Class | Receptor Target(s) | Affinity (pKᵢ or other measure) | Functional Activity | Reference |

|---|---|---|---|---|

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α₁ₐ-Adrenergic Receptor | pKᵢ = 8.74 | Antagonist | nih.gov |

| 4-Phenylpiperidine-2,6-dione derivatives | α₁-Adrenergic Receptor Subtypes | Nanomolar range | Antagonist | nih.gov |

| Piperidine-2,6-dione derivatives | Dopamine D₂, D₃, Serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ | High affinity | Not specified | vulcanchem.comnih.gov |

| 4-Benzylpiperidine derivatives | Sigma Receptors | IC₅₀ in nanomolar range | Ligand | epo.org |

Sigma Receptor Subtype (σ1R and σ2R) Affinity and Selectivity

Derivatives of 4-benzylpiperidine have been systematically synthesized and evaluated for their binding affinity and selectivity towards sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.gov These receptors are implicated in a variety of neurological disorders, making them attractive targets for drug development. researchgate.net

Research has shown that modifications to the aralkyl moiety of 1-aralkyl-4-benzylpiperidine derivatives can significantly alter their affinity and selectivity for σ1 and σ2 receptors. nih.gov The affinity of these compounds varies considerably, with σ2/σ1 selectivity ratios ranging from 0.1 to 9. nih.gov For instance, certain 4-benzylpiperidine derivatives connected through alkyl chains to a photodonor moiety have demonstrated affinity for both sigma receptor subtypes, with Ki values in the nanomolar range (8.4 to 76.1 nM). researchgate.net

The common pharmacophore for high affinity at sigma receptors often includes a phenylpiperidine structure with a lipophilic N-substituent. nih.gov The butyrophenone (B1668137) haloperidol, which contains a 4-phenylpiperidine (B165713) moiety, is one of the most potent ligands for sigma receptors. nih.gov Studies on aralkyl derivatives of 4-benzylpiperidine have been conducted to further define the structure-affinity relationships for σ1 and σ2 ligands. nih.govresearchgate.net Some of these derivatives have shown low nanomolar affinity for both receptor subtypes. researchgate.net

It has been noted that while many of these compounds are selective for sigma receptors over other targets, some possess significant affinity for both sigma and serotonin 5-HT(1A) receptors. nih.gov The structural determinants for sigma receptor affinity differ from those for traditional opiate receptors, with sigma sites showing a reverse stereoselectivity. nih.gov

Table 1: Sigma Receptor (σ1R and σ2R) Binding Affinities of Selected 4-Benzylpiperidine Analogues This table is for illustrative purposes and includes hypothetical data based on findings in the referenced literature. Actual values may vary.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Analogue A | 8.4 | 50.2 | 5.98 |

| Analogue B | 25.5 | 16.2 | 0.64 |

| Analogue C | 1.45 | 420.5 | 290 |

| Analogue D | 95.5 | 1107 | 11.6 |

Serotonin Receptor (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) Interactions

Certain analogues of 4-benzylpiperidine have demonstrated notable interactions with serotonin receptors, particularly the 5-HT(1A) subtype. nih.gov For example, specific 1-aralkyl-4-benzylpiperidine derivatives exhibit remarkable affinity for both sigma and 5-HT(1A) receptors, with Ki values in the nanomolar range, while maintaining selectivity over dopamine D2 receptors. nih.gov Some of these compounds have also shown a partial agonist profile in human 5-HT(1A) functional assays, suggesting their potential as atypical antipsychotic agents. nih.gov The piperidine (B6355638) nucleus is a component of various compounds that have been evaluated as potent antagonists for 5-HT(1A) and 5-HT(2A) receptors in the treatment of psychosis and schizophrenia. researchgate.net

Dopamine D2 Receptor Binding

While exploring the multitarget profile of 4-benzylpiperidine analogues, their binding affinity for the dopamine D2 receptor has also been assessed. Generally, the described aralkyl derivatives of 4-benzylpiperidine are selective for sigma receptors over dopamine D2 receptors. nih.gov However, this selectivity is a key parameter in the development of potential antipsychotic agents, where a balanced activity profile across different receptor systems is often desired.

N-methyl-D-aspartate (NMDA) Receptor Antagonism

The 4-benzylpiperidine scaffold is a key structural element in a number of potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically those containing the GluN2B subunit. researchgate.net These antagonists are of significant interest for treating various neurological disorders. researchgate.netgoogle.co.ug Compounds like ifenprodil (B1662929) and SL 82.0715, which feature a 4-benzylpiperidine group, are recognized as potent anti-ischemic agents due to their non-competitive antagonism of NMDA receptors. researchgate.netnih.gov

Research has led to the identification of novel indole (B1671886) derivatives and benzimidazole-2-carboxamides incorporating the 4-benzylpiperidine moiety that exhibit high binding affinity and antagonist activity at the NR2B subtype. researchgate.netresearchgate.net For example, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov The common structural motif for these ifenprodil-like compounds typically includes a 4-benzyl-piperidine group providing an aromatic ring and a basic nitrogen, linked to a second aromatic system that ideally possesses a hydrogen bond donor. nih.gov

Kappa-Opioid Receptor (KOR) Agonistic Properties

The kappa-opioid receptor (KOR) system is involved in mediating analgesia without the severe side effects associated with mu-opioid receptor agonists like morphine. jst.go.jpnih.govmedicaljournals.se While direct studies on this compound itself as a KOR agonist are not prominent, related structures have been investigated. For instance, a matrine-type alkaloid derivative, 4-dimethylamino-1-pentanoylpiperidine, has shown antinociceptive effects through the KOR. jst.go.jp Structure-activity relationship studies on analogues have been conducted to understand the impact of the spatial relationship between amide and amine groups on agonistic activity. jst.go.jp A 3-benzyl analogue with a trans-configuration also demonstrated antinociceptive effects via the KOR. jst.go.jp

In Vitro Antiproliferative Activity

Derivatives containing the 4-benzylpiperidine moiety have been investigated for their potential as anticancer agents. mdpi.commdpi.com For instance, certain 4-benzylpiperidine-containing hybrids have shown significant activity against the MCF-7 breast cancer cell line. mdpi.compharmacophorejournal.com One such derivative exhibited an IC50 value of 24 nM, which is comparable to the potency of the reference drug cisplatin. mdpi.com

The replacement of a piperazine (B1678402) nucleus with 4-benzylpiperidine in a series of 1,3,4-thiadiazole (B1197879) compounds resulted in the highest potency against the MCF-7 cell line, with an IC50 value of 2.32 μM. mdpi.com These compounds also demonstrated good selectivity, showing no cytotoxic effects on normal cell lines at active concentrations. mdpi.com Furthermore, the N-benzyl piperidine moiety has been suggested to be significant for the antiproliferative activity of certain dual EGFR/BRAFV600E inhibitors. mdpi.com Other studies have identified diphenyl(sulfonylpiperidin-4-yl)methanol derivatives and diazaspiro bicyclo hydantoin (B18101) derivatives with the 4-benzylpiperidine scaffold as having potent antiproliferative effects against various cancer cell lines. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Selected 4-Benzylpiperidine Analogues This table is for illustrative purposes and includes data from the referenced literature. Cell lines and specific compound structures vary across studies.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole Hybrid | MCF-7 (Breast) | 0.024 | mdpi.com |

| 1,3,4-Thiadiazole Derivative | MCF-7 (Breast) | 2.32 | mdpi.com |

| 1,3,4-Thiadiazole Derivative | HepG2 (Liver) | >2.32 | mdpi.com |

| Diazaspiro Bicyclo Hydantoin | K562, CEM (Leukemia) | <50 | researchgate.net |

Antimalarial Activity Assessments

The 4-benzylpiperidine structure has been incorporated into molecules designed to combat malaria. nih.gov For example, in the development of spiropiperidine hydantoins as antimalarial leads, the 1-benzylpiperidine (B1218667) moiety was a key component of the parent structure before being replaced with other systems to explore structure-activity relationships. nih.gov

Additionally, 3,5-bis(benzylidene)-4-piperidones and their N-acyl analogs, which are structurally related to this compound, have been identified as a novel class of antimalarials. nih.gov Several of these compounds demonstrated potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.gov Notably, they were also found to inhibit the liver stage development of the parasite, a critical phase in the malarial life cycle. nih.gov Some of these piperidone analogues showed significantly greater potency than chloroquine (B1663885) and mefloquine (B1676156) in a liver stage assay. nih.gov

Neuroprotective Efficacy in Cellular Models

The neuroprotective potential of N-benzylpiperidine analogues has been a subject of significant interest in pre-clinical research, particularly in the context of neurodegenerative diseases like Alzheimer's. While direct studies on this compound are limited, a range of its structural analogues have been evaluated in various cellular models. These investigations often involve multi-target-directed ligands (MTDLs) that combine the N-benzylpiperidine moiety with other pharmacophores to address the complex pathology of neurodegenerative disorders. semanticscholar.orgresearchgate.netnih.gov

A prominent cellular model used in these studies is the SH-SY5Y human neuroblastoma cell line. semanticscholar.orgtandfonline.comresearchgate.net This cell line is frequently used to simulate neuronal stress conditions relevant to Alzheimer's disease, such as toxicity induced by amyloid-beta (Aβ) peptides or oxidative stress. tandfonline.comresearchgate.net In one such study, a series of hybrid compounds was developed by linking an N-benzylpiperidine moiety to a hydroxyphenylbenzimidazole (BIM) unit. semanticscholar.org The rationale was to mimic the structure of Donepezil, a current Alzheimer's drug, while adding metal-chelating and anti-Aβ aggregation properties. semanticscholar.org Several of these compounds demonstrated a neuroprotective role by preventing Aβ-induced cell toxicity in SH-SY5Y cells. tandfonline.com Specifically, compounds designated as 1, 2, 4, and 7 in the study were shown to partially prevent the decrease in cell viability caused by the Aβ₁₋₄₂ peptide. tandfonline.com

Further research into sigma-1 receptor (S1R) agonists has also highlighted the neuroprotective capacity of benzylpiperidine-based compounds. S1R agonists are known to confer protection against glutamate (B1630785) excitotoxicity and oxidative stress. researchgate.net Novel benzylpiperidine compounds were designed and tested for their ability to rescue neuronal cells from toxicity induced by agents like rotenone, oligomycin, and N-methyl-D-aspartate (NMDA). researchgate.net Certain derivatives were effective in counteracting this induced neurotoxicity, suggesting their potential as therapeutic agents for neurodegenerative diseases. researchgate.net

Another study focused on N-benzylpiperidine analogues designed as multi-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in Alzheimer's pathology. researchgate.net Selected compounds from this series, specifically 40 and 41 , were found to be devoid of neurotoxicity towards SH-SY5Y neuroblastoma cells up to a concentration of 80 μM. researchgate.net This lack of inherent toxicity is a crucial prerequisite for any potential neuroprotective agent.

The data from these pre-clinical cellular studies underscore the potential of the N-benzylpiperidine scaffold as a foundation for developing novel neuroprotective agents.

Table 1: Neuroprotective Effects of N-Benzylpiperidine Analogues in Cellular Models

| Compound/Analogue Type | Cellular Model | Stress Inducer | Key Findings | Reference |

|---|---|---|---|---|

| N-benzylpiperidine-hydroxyphenylbenzimidazole hybrids (Compounds 1, 2, 4, 7) | SH-SY5Y neuroblastoma cells | Amyloid-beta (Aβ₁₋₄₂) peptide | Partially prevented Aβ-induced cell toxicity. | tandfonline.com |

| Benzylpiperidine-based sigma-1 receptor (S1R) agonists | SH-SY5Y neuroblastoma cells | Rotenone, Oligomycin, NMDA | Counteracted neurotoxicity induced by the stressors. | researchgate.net |

| N-benzylpiperidine analogues (Compounds 40, 41) | SH-SY5Y neuroblastoma cells | N/A (Toxicity screen) | Devoid of neurotoxicity up to 80 μM. | researchgate.net |

Investigation as Anti-tubulin Agents

The piperidine scaffold is a crucial component in the design of various therapeutic agents, including those that target the microtubule network essential for cell division. benthamdirect.commdpi.com Anti-tubulin agents interfere with microtubule dynamics, leading to a halt in the cell cycle and subsequent apoptosis, which makes them effective anticancer compounds. nih.gov While this compound itself is not prominently featured, its analogues have been synthesized and evaluated for their potential as anti-tubulin agents. scispace.com

In one study, a series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives were designed and synthesized. scispace.com Their anti-cancer activity was assessed against several human cancer cell lines, including A549 (lung), HCT-116 (colon), and MCF-7 (breast). scispace.com The investigation revealed that these compounds exhibited selective cytotoxicity against these cancer cells. scispace.com

The most potent compound identified in this series, designated 7h , was subjected to further mechanistic studies. scispace.com It was found to arrest cancer cells in the G2/M phase of the cell cycle, which is a characteristic effect of agents that disrupt microtubule function. scispace.com Furthermore, the compound was shown to directly inhibit tubulin polymerization. scispace.com Molecular docking studies suggested that this activity stems from the compound binding to the colchicine (B1669291) binding site on tubulin. scispace.com Colchicine is a well-known microtubule-destabilizing agent, and compounds that bind to its site are of significant interest in cancer chemotherapy. nih.gov These findings indicate that piperidine derivatives can serve as a valuable lead for the development of new anti-tubulin agents for cancer treatment. scispace.com

The investigation into piperidine-based compounds as anti-tubulin agents demonstrates a significant area of pharmacological research, leveraging the structural versatility of the piperidine ring to create potent inhibitors of cell proliferation. benthamdirect.comscispace.com

Table 2: Investigation of Piperidine Analogues as Anti-tubulin Agents

| Compound/Analogue | Cell Line(s) | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives (e.g., Compound 7h) | A549 (lung), HCT-116 (colon), MCF-7 (breast) | Inhibition of tubulin polymerization; Cell cycle arrest at G2/M phase | Compound 7h was the most potent derivative, preventing tubulin polymerization and arresting cancer cells in the G2/M phase. | scispace.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-benzylpiperidine |

| Donepezil |

| Hydroxyphenylbenzimidazole |

| Amyloid-beta (Aβ₁₋₄₂) |

| Rotenone |

| Oligomycin |

| N-methyl-D-aspartate (NMDA) |

| Acetylcholinesterase (AChE) |

| 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine |

| Colchicine |

| Tubulin |

Chemical Reactivity and Derivatization Potential of the 4 Benzylpiperidine 2,6 Dione Scaffold

Role as a Key Intermediate in Multi-step Organic Synthesis

There is no specific information available in the reviewed literature detailing the use of 4-Benzylpiperidine-2,6-dione as a key intermediate in multi-step organic syntheses. Research on related compounds shows that the piperidine-dione scaffold is synthetically valuable. For instance, other piperidine (B6355638) derivatives serve as intermediates in the synthesis of complex organic molecules and pharmaceuticals. smolecule.com The N-benzylpiperidine moiety, in particular, is a well-known pharmacophore, especially in the design of ligands for neurological targets, often inspired by the structure of donepezil. mdpi.comuniba.itnih.gov However, specific examples starting from or proceeding through this compound are not documented in the available search results.

Oxidation and Hydrolysis Reactions

Specific studies on the oxidation and hydrolysis reactions of this compound could not be located. For related isomers, these reactions are reported. For example, compounds like 6-Benzylpiperidine-2,4-dione can be oxidized to form N-oxides or hydrolyzed under acidic or basic conditions to yield dicarboxylic acids. smolecule.com Similarly, the unsubstituted piperidine-2,6-dione can be oxidized by agents like potassium permanganate (B83412) to form adipic acid. ambeed.com The oxidation of a related N-benzylpiperazine-2,6-dione by ruthenium tetroxide has also been described, attacking both the benzylic and endocyclic positions. researchgate.net It is plausible that this compound would undergo similar transformations, but empirical data for this specific isomer is absent from the literature found.

Condensation Reactions

Detailed research findings on the condensation reactions specifically involving this compound are not available. The reactivity of the active methylene (B1212753) group located between the two carbonyls in a piperidine-2,6-dione ring is well-established in principle. Related structures, such as other piperidinediones, are known to participate in condensation reactions with various electrophiles like carbonyl compounds. smolecule.comambeed.com For example, 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione can undergo condensation reactions with other carbonyls or amines, highlighting its utility as a versatile intermediate. smolecule.com Despite the theoretical potential for such reactions, no specific examples or studies on this compound have been identified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 4 Benzylpiperidine 2,6 Dione

Influence of Substituent Effects on Biological Activity and Selectivity

The substitution pattern on the aromatic ring of the benzyl (B1604629) group plays a critical role in modulating the biological activity and selectivity of 4-benzylpiperidine-2,6-dione derivatives. Research has shown that the nature and position of these substituents can dramatically alter the compound's interaction with biological targets.

For instance, in a series of hybrids designed as potential anti-Alzheimer's agents, substituents on an aniline (B41778) ring connected to a benzylpiperidine core significantly impacted acetylcholinesterase (AChE) inhibitory activity. The introduction of electron-donating groups like amino (-NH2) and hydroxyl (-OH) enhanced bioactivity, whereas the inclusion of an electron-withdrawing bromine atom (-Br) reduced it. nih.gov Compound 3 in this series, featuring an amino group at the para-position, exhibited the most potent AChE inhibition, even surpassing the positive control, donepezil. nih.gov

Similarly, in a different series of pyridazinobenzylpiperidine derivatives evaluated for monoamine oxidase (MAO) inhibition, substituents on the phenyl ring were crucial for potency and selectivity. mdpi.com A chloro group at the 3-position of the phenyl ring (compound S5 ) resulted in the most potent inhibition of MAO-B. mdpi.com The position of the substituent was also shown to be important; for example, a cyano group at the 2-position of the phenyl ring conferred higher MAO-B inhibition compared to other substituents at the same position. mdpi.com These findings underscore that both the electronic properties and the steric placement of substituents are key determinants of biological function.

Table 1: Influence of Substituents on Biological Activity

| Parent Scaffold | Substituent (R) | Target | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| DNP–aniline hybrid | p-NH₂ | AChE | 4.4 µM | nih.gov |

| DNP–aniline hybrid | p-OH | AChE | Lower than p-NH₂ derivative | nih.gov |

| DNP–aniline hybrid | p-Br | AChE | Significantly reduced activity | nih.gov |

| Pyridazinobenzylpiperidine | 3-Cl | MAO-B | 0.203 µM | mdpi.com |

| Pyridazinobenzylpiperidine | 2-CN | MAO-B | 0.979 µM | mdpi.com |

| Pyridazinobenzylpiperidine | - | MAO-A | Weak inhibition across series | mdpi.com |

Stereochemical and Conformational Aspects of Biological Recognition

The three-dimensional structure of a molecule is paramount for its interaction with a biological target. For this compound derivatives, stereochemistry and conformational flexibility are critical factors in biological recognition.

The introduction of a substituent at the 4-position of the piperidine-2,6-dione ring creates a chiral center, leading to different stereoisomers (enantiomers and diastereomers) that can exhibit distinct biological activities. Research on N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione has demonstrated the importance of stereochemistry in aldol (B89426) reactions, where the existing chiral center directs the formation of new stereocenters with varying degrees of selectivity (e.g., 94:6 diastereomeric ratio). mdpi.com This highlights how the inherent stereochemistry of the scaffold can influence its reactivity and, by extension, its interaction with chiral biological environments like receptor binding pockets.

Systematic Scaffold Modifications and Pharmacological Impact

Modifying the core scaffold of this compound is a common strategy to develop new therapeutic agents with improved properties. These modifications can involve altering the piperidine-dione ring itself, changing the benzyl group, or hybridizing the scaffold with other pharmacologically active moieties.

One significant application of the piperidine-2,6-dione scaffold is its use as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is fundamental to the mechanism of action of immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs). frontiersin.org By incorporating the 3-aminopiperidine-2,6-dione (B110489) moiety, scientists can hijack the cellular ubiquitin system to degrade specific disease-causing proteins. frontiersin.org

In the pursuit of novel antipsychotics, researchers have synthesized derivatives by combining the piperidine-2,6-dione scaffold with other receptor-targeting fragments. This led to the discovery of compounds with high affinity for multiple receptors, including dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₂ₐ) receptors. nih.govresearchgate.net For example, linking a 4-(4-chlorophenyl)-piperidine-2,6-dione moiety to a benzoisoxazole-piperidine group via a butyl chain resulted in a potent multireceptor atypical antipsychotic candidate. nih.govresearchgate.net

Comparative Analysis with Piperazine (B1678402) Analogues in Ligand-Target Interactions

Replacing the piperidine (B6355638) ring in a bioactive molecule with a piperazine ring is a common bioisosteric substitution in medicinal chemistry. This change introduces a second nitrogen atom, altering the compound's basicity, polarity, hydrogen bonding capacity, and conformational profile, which can lead to significant differences in ligand-target interactions.

Comparative studies have consistently shown that the choice between a piperidine and a piperazine core is a critical determinant of biological activity and selectivity. In the context of histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptor ligands, derivatives containing a piperidine moiety were found to be critical for achieving dual activity at both receptors. nih.gov The replacement of piperidine with piperazine in one pair of compounds led to a drastic loss of affinity at the σ₁R (from a Ki of 3.64 nM for the piperidine analog to 1531 nM for the piperazine analog), clearly demonstrating the superiority of the piperidine scaffold for this specific target profile. nih.gov

Table 2: Comparative Analysis of Piperidine vs. Piperazine Analogues - Receptor Binding Affinity (Ki)

| Target | Scaffold Type | Compound | Binding Affinity (Ki) | Source |

|---|---|---|---|---|

| hH₃R | Piperidine | Compound 5 | 7.70 nM | nih.gov |

| hH₃R | Piperazine | Compound 4 | 3.17 nM | nih.gov |

| σ₁R | Piperidine | Compound 5 | 3.64 nM | nih.gov |

| σ₁R | Piperazine | Compound 4 | 1531 nM | nih.gov |

| hA₂ₐR | Piperazine | Compound 11 | 8.62 nM | nih.gov |

| hA₂ₐR | Piperidine | Compound 10 | 106 nM | nih.gov |

Q & A

Q. How to address conflicting reports on the compound’s environmental toxicity?

- Methodological Answer : Some SDSs (e.g., Combi-Blocks) lack ecotoxicological data, while others (e.g., Apollo Scientific) advise against environmental release. Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to generate empirical data. Compare results with regulatory thresholds (e.g., REACH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.